molecular formula C11H13N3 B7943127 4-benzyl-5-methyl-1H-imidazol-2-amine

4-benzyl-5-methyl-1H-imidazol-2-amine

Cat. No.: B7943127
M. Wt: 187.24 g/mol
InChI Key: DDAMTLXHGRFRDT-UHFFFAOYSA-N
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Description

4-Benzyl-5-methyl-1H-imidazol-2-amine is a substituted imidazole derivative of interest in medicinal chemistry and early-stage pharmacological research. The compound features a benzyl group at the 4-position and a methyl group at the 5-position of the imidazole ring, a structure known to influence molecular interactions with biological targets. As part of the imidazole chemical family, this scaffold is prevalent in compounds that exhibit a wide range of bioactivities. Researchers investigating benzimidazole analogues, which share a similar core structure, have noted their significance in oncology drug design due to their ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation . While the specific mechanism of action for this particular derivative is still a subject of research, its structural framework suggests potential as a valuable building block for developing enzyme inhibitors or as a precursor for synthesizing more complex heterocyclic compounds. This product is provided For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop novel bioactive molecules.

Properties

IUPAC Name

4-benzyl-5-methyl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAMTLXHGRFRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Pre-Formed Imidazole Cores

A 2023 patent describes the synthesis of 1-benzyl-2-methylimidazole-4-carbaldehyde via sequential alkylation and condensation steps. Although the target compound differs, this method provides a template for introducing benzyl groups to imidazole scaffolds.

Key Steps :

  • Formation of 2-Methylimidazole-4-Carbaldehyde :

    • Reaction of 2-bromopropionaldehyde with acetamidine hydrochloride in tetrahydrofuran (THF) at low temperatures (-50°C to 0°C) yields 2-methylimidazole-4-carbaldehyde.

    • Strong bases (e.g., NaH) facilitate dehydrohalogenation and cyclization.

  • Benzylation :

    • Treatment of 2-methylimidazole-4-carbaldehyde with bromobenzyl in THF at 5–15°C introduces the benzyl group at position 1 (equivalent to position 4 in alternative numbering systems).

Modification for 2-Amine :
Incorporating an amine at position 2 could involve substituting acetamidine with a nitroguanidine precursor, followed by reduction. For instance, nitration at position 2 and subsequent hydrogenation might yield the desired amine.

Reductive Amination of Imidazol-2-Ones

The reduction of imidazol-2-ones to 2-amines represents a plausible route. The JOC study reported imidazol-2-ones synthesized in >90% yield using BEMP. Converting the carbonyl group to an amine could be achieved via:

  • Hofmann Rearrangement : Treatment with bromine and a strong base (e.g., NaOH) followed by hydrolysis.

  • Catalytic Hydrogenation : Using NH₃ and H₂ over a Pd/C catalyst.

Example Protocol :

  • Synthesize 5-methyl-1H-imidazol-2-one via BEMP-catalyzed cyclization.

  • Benzylate at position 4 using benzyl bromide/K₂CO₃ in DMF.

  • Reduce the 2-one to 2-amine using LiAlH₄ or BH₃·THF.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield Key Challenges
Propargylic Urea CyclizationPropargylic ureasBEMP, rt, 1 minUp to 93%Requires guanidine modification for 2-amine
Benzylation of Imidazole2-Methylimidazole-4-carbaldehydeNaH, THF, 5–15°C53%Regioselectivity in benzylation
Reductive AminationImidazol-2-oneLiAlH₄, THF, reflux~60%*Over-reduction or side reactions

*Theoretical estimate based on analogous reactions.

Experimental Optimization and Scalability

Catalytic Efficiency

BEMP’s strong basicity (pKa ≈ 27) enables rapid deprotonation and cyclization at room temperature, minimizing side reactions. Scaling this method would require optimizing solvent (acetonitrile vs. THF) and catalyst loading (5–10 mol %).

Regioselective Benzylation

The patent’s use of bromobenzyl in THF at controlled temperatures ensures selective N-benzylation. Competing C-benzylation can be suppressed by using bulky bases (e.g., LDA) or polar aprotic solvents.

Stability of Intermediates

2-Methylimidazole-4-carbaldehyde is prone to oxidation; thus, reactions should be conducted under inert atmospheres . Silica gel chromatography with ethyl acetate/hexane (1:1) effectively purifies intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5-methyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, benzyl derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

4-Benzyl-5-methyl-1H-imidazol-2-amine serves as a crucial building block for synthesizing more complex molecules. Its imidazole ring allows for diverse chemical modifications, making it a versatile component in organic synthesis. It can be used to create ligands in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science.

Catalytic Properties

The compound has been investigated for its catalytic properties in various chemical reactions. Its ability to stabilize transition states makes it valuable in promoting reactions that require specific conditions or catalysts.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. A study highlighted its potential as a modulator against P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. This compound was shown to enhance the efficacy of Taxol in resistant breast cancer cell lines, demonstrating its role as a promising candidate for overcoming drug resistance .

Mechanism of Action

The mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth .

Medicinal Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows for interactions with multiple biological targets, which could lead to the development of novel treatments for conditions such as cancer and infections .

Industrial Applications

Material Development

In industry, this compound is utilized in developing new materials due to its stability and reactivity. It can be incorporated into polymers or coatings that require specific properties, such as enhanced durability or chemical resistance.

Catalysis in Industrial Processes

The compound's catalytic properties are also being explored for use in industrial processes, where it can facilitate reactions under mild conditions, improving efficiency and reducing waste .

Case Studies

Study Focus Findings
Study on P-glycoprotein ModulationEvaluated the effectiveness of this compound as a P-gp modulatorEnhanced Taxol sensitivity by 26.4-fold at 1 μM concentration without significant cytotoxicity .
Synthesis AdvancesInvestigated synthetic routes for imidazole derivativesHighlighted the versatility of imidazole derivatives in creating diverse functional groups through catalytic processes .

Mechanism of Action

The mechanism of action of 4-benzyl-5-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 4-benzyl-5-methyl-1H-imidazol-2-amine with key analogues, highlighting substituent variations, molecular weights, and functional properties.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-benzyl, 5-methyl C₁₁H₁₃N₃ 187.24 g/mol Potential kinase modulation, intermediate
SB 202190 4-(4-fluorophenyl), 2-(4-hydroxyphenyl) C₂₀H₁₄FN₃O 331.34 g/mol p38 MAP kinase inhibitor
Tizanidine Related Compound B 5-chloro, benzothiadiazol-4-amine C₁₁H₁₀ClN₅OS 295.75 g/mol Muscle relaxant (secondary metabolite)
5-(4-Fluorophenyl)-1H-imidazol-2-amine 5-(4-fluorophenyl) C₉H₈FN₃ 177.18 g/mol Kinase inhibition, anti-inflammatory
1H-Imidazol-2-amine,5-[1,1'-biphenyl]-4-yl- 5-biphenyl-4-yl C₁₅H₁₃N₃ 235.28 g/mol Receptor antagonism, material science
2-(4-Aminophenyl)-1H-benzimidazol-5-amine 2-(4-aminophenyl), benzimidazole core C₁₃H₁₂N₄ 224.26 g/mol Anticancer, DNA intercalation

Substituent Effects on Properties

  • Lipophilicity and Solubility : The benzyl group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., SB 202190’s hydroxyl group). Fluorinated derivatives (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) exhibit improved bioavailability due to fluorine’s electronegativity and metabolic stability .
  • Biological Activity: Kinase Inhibition: SB 202190’s fluorophenyl and hydroxyphenyl groups enable selective binding to p38 MAP kinase . The target compound’s benzyl group may confer distinct selectivity profiles. Anticancer Potential: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine shows DNA intercalation activity due to its planar benzimidazole core and aminophenyl substituent .
  • Synthetic Yields : Condensation reactions for benzimidazolamines achieve ~78% yields under optimized conditions , while more complex analogues (e.g., trifluoromethyl-containing compounds in EP 1 926 722) require multi-step syntheses with lower efficiencies .

Spectral and Analytical Data

  • FT-IR and NMR : Benzimidazolamine derivatives exhibit characteristic N-H stretches (~3350–3450 cm⁻¹) and C=N imidazole ring vibrations (~1639 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 181 for benzimidazolamine) confirm molecular weights and fragmentation patterns .

Q & A

Q. What are the optimized synthetic routes for 4-benzyl-5-methyl-1H-imidazol-2-amine, and how can reaction conditions be controlled to improve yield?

A common approach involves one-pot condensation reactions of precursors such as substituted benzimidazoles with aldehydes or ketones. For example, analogous compounds have been synthesized via cyclization of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with aromatic aldehydes under reflux in ethanol . Key parameters include:

  • Catalyst selection : Use triethylamine or acetic acid to enhance reaction rates.
  • Temperature control : Maintain reflux conditions (70–80°C) to avoid side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate the product with >90% purity.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • FT-IR : Identify characteristic N-H stretching (3250–3350 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • NMR :
    • ¹H NMR : Peaks for benzyl protons (δ 4.5–5.0 ppm) and methyl groups (δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirm aromatic carbons (δ 120–140 ppm) and imidazole C=N (δ 150–160 ppm).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₁H₁₃N₃: 187.1109).

Q. What crystallization methods are recommended for obtaining high-quality single crystals for X-ray diffraction?

  • Slow evaporation : Dissolve the compound in a 1:1 ethanol/water mixture and allow gradual solvent evaporation at 4°C.
  • Software tools : Use SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization .
  • Validation : Cross-check crystallographic data (e.g., R-factor < 0.05) with spectroscopic results to confirm structural integrity.

Advanced Research Questions

Q. How can computational chemistry methods aid in understanding the electronic properties or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • MD simulations : Analyze stability in solvent environments (e.g., water, DMSO) using GROMACS .

Q. How should researchers address contradictions in data between spectroscopic and crystallographic analyses?

  • Cross-validation : Reconcile discrepancies (e.g., unexpected FT-IR peaks) by repeating experiments under controlled conditions.
  • Software-assisted refinement : Use SHELXL to adjust thermal parameters and resolve atomic positional mismatches .
  • Complementary techniques : Pair X-ray data with solid-state NMR to verify hydrogen bonding networks.

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance electrophilicity .
  • Heterocyclic fusion : Synthesize thiadiazole or pyrimidine hybrids via cycloaddition reactions (e.g., with chloroacetyl chloride) to explore bioactivity .
  • Analytical workflow : Characterize derivatives using LC-MS and compare IC₅₀ values in enzyme inhibition assays.

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing biological activity data of derivatives?

  • Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Principal Component Analysis (PCA) : Reduce dimensionality of SAR datasets to identify critical substituents .

Q. How can researchers optimize reaction scalability without compromising purity?

  • Flow chemistry : Use continuous reactors to maintain temperature control and reduce byproducts.
  • In-line monitoring : Implement FT-IR or Raman spectroscopy for real-time analysis of reaction progress .

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